molecular formula C11H10BrF2NOS B8378789 3-Morpholinethione,5-(3-bromophenyl)-5-(difluoromethyl)-

3-Morpholinethione,5-(3-bromophenyl)-5-(difluoromethyl)-

Cat. No.: B8378789
M. Wt: 322.17 g/mol
InChI Key: MTIGVRXWCOOPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholinethione,5-(3-bromophenyl)-5-(difluoromethyl)- is a useful research compound. Its molecular formula is C11H10BrF2NOS and its molecular weight is 322.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Morpholinethione,5-(3-bromophenyl)-5-(difluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Morpholinethione,5-(3-bromophenyl)-5-(difluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10BrF2NOS

Molecular Weight

322.17 g/mol

IUPAC Name

5-(3-bromophenyl)-5-(difluoromethyl)morpholine-3-thione

InChI

InChI=1S/C11H10BrF2NOS/c12-8-3-1-2-7(4-8)11(10(13)14)6-16-5-9(17)15-11/h1-4,10H,5-6H2,(H,15,17)

InChI Key

MTIGVRXWCOOPGV-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)NC(CO1)(C2=CC(=CC=C2)Br)C(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-(3-Bromo-phenyl)-5-difluoromethyl-morpholin-3-one (6.10 g, 19.93 mmol) was dissolved in 63 ml dry pyridine, and P2S5 (5.32 g, 23.91 mmol) was added. The mixture was heated to 80° V for 2 hrs. After completion, the mixture was put between ethyl acetate and 1H HCl solution. Phases were separated and the organic phase was washed with 1 N HCl, saturated NaHCO3 solution and brine. The organic phases were combined, dried over Na2SO4 and concentrated under reduced pressure to yield the title compound as off-white solid. 1H-NMR (360 MHz, DMSO-d6): 8.60 (s, 1H, NH), 7.80-7.35 (m, 4H), 6.54 (t, 1H, CHF2), 4.45 (m, 2H), 4.28 (d, 1H), 4.12 (d, 1H); MS: 322 [(M+H)+].
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
63 mL
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solvent
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Quantity
5.32 g
Type
reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

5-(3-Bromo-phenyl)-5-difluoromethyl-morpholin-3-one (6.10 g, 19.93 mmol) was dissolved in 63 ml dry pyridine, and P2S5 (5.32 g, 23.91 mmol) was added. The mixture was heated to 80° V for 2 hrs. After completion, the mixture was put between ethyl acetate and 1 H HCl solution. Phases were separated and the organic phase was washed with 1 N HCl, saturated NaHCO3 solution and brine. The organic phases were combined, dried over Na2SO4 and concentrated under reduced pressure to yield the title compound as off-white solid. 1H-NMR (360 MHz, DMSO-d6): 8.60 (s, 1H, NH), 7.80-7.35 (m, 4H), 6.54 (t, 1H, CHF2), 4.45 (m, 2H), 4.28 (d, 1H), 4.12 (d, 1H); MS: 322 [(M+H)+].
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Name
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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